4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol
Description
Properties
CAS No. |
838823-31-7 |
|---|---|
Molecular Formula |
C25H24N4O2 |
Molecular Weight |
412.493 |
IUPAC Name |
4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H24N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29) |
InChI Key |
JMEXWOPTERDPHI-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TCS2312, TCS 2312, TCS-2312 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl Formation
The biphenyl core is constructed using a palladium-catalyzed Suzuki coupling between a brominated benzene derivative and a boronic acid. A representative procedure from analogous syntheses involves:
This step forms the central biphenyl-pyrazole linkage, with microwave-assisted conditions (150°C, 20 min) reported to improve yields to 85% in some cases.
Buchwald-Hartwig Amination for Pyrazole Functionalization
The pyrazole ring is functionalized via a Buchwald coupling to introduce the aniline-cyclopropylaminomethyl group:
Key Data:
Final Assembly via Reductive Amination
The cyclopropylaminomethyl group is introduced through reductive amination:
-
Imine Formation : React 4-aminobenzaldehyde with cyclopropylamine in MeOH (rt, 2 h).
-
Reduction : Add NaBH₄ (2.0 equiv) at 0°C, stir for 1 h.
-
Coupling : Attach to the pyrazole-aniline intermediate using EDC/HOBt in DMF.
Optimization Note:
-
Microwave irradiation (100°C, 15 min) reduces reaction time from 24 h to 30 min while maintaining 78% yield.
Purification and Characterization
Chromatographic Methods
-
Normal-phase silica : Elute with EtOAc/hexane (gradient 30→70%)
-
Reverse-phase HPLC : C18 column, MeCN/H₂O (0.1% TFA), 254 nm detection
Purity Data:
| Batch | HPLC Purity | Mass (Observed) | Theoretical Mass |
|---|---|---|---|
| 1 | 98.2% | 413.2 [M+H]⁺ | 412.5 |
| 2 | 97.8% | 413.1 [M+H]⁺ | 412.5 |
Challenges and Mitigation Strategies
Byproduct Formation in Suzuki Coupling
Epimerization at Cyclopropylamine
-
Issue : Racemization during reductive amination.
-
Control : Maintain pH <7 with acetic acid, low temperature (0–5°C).
Scale-Up Considerations
Industrial-scale synthesis (10 kg batch) modifications:
-
Replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂/P(t-Bu)₃ catalyst system.
-
Use flow chemistry for Buchwald step (residence time 8 min, 92% conversion).
Alternative Routes Explored
Sonogashira Coupling Approach
Attempted route via alkynyl intermediates showed inferior regioselectivity:
| Parameter | Suzuki Route | Sonogashira Route |
|---|---|---|
| Yield | 72% | 41% |
| Purity | 98% | 88% |
| Reaction Time | 12 h | 24 h |
Chemical Reactions Analysis
Types of Reactions
4’-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1’-Biphenyl]-2,4-Diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the biphenyl moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of nitro groups would produce amines.
Scientific Research Applications
4’-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1’-Biphenyl]-2,4-Diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4’-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1’-Biphenyl]-2,4-Diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on its molecular architecture, hypothetical comparisons can be inferred:
Structural Analogues :
Biphenyl Derivatives: Compounds like 2,4-dihydroxybiphenyl share the biphenyl-hydroxyl backbone but lack the pyrazole and cyclopropylamino groups. These derivatives are often studied for antioxidant properties, but TC0’s additional substituents may enhance binding specificity .
Pyrazole-Containing Compounds: Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor, contains a pyrazole ring but lacks the biphenyl and cyclopropylamino groups. Pyrazole moieties are known to contribute to hydrogen bonding and π-π stacking in protein-ligand interactions, a feature TC0 may exploit .
Cyclopropylamine Derivatives :
- Tranylcypromine , an antidepressant, includes a cyclopropylamine group but lacks the biphenyl-pyrazole system. Cyclopropyl groups are valued in drug design for their conformational rigidity, which TC0’s structure may leverage for target selectivity .
Hypothetical Data Table :
| Feature | TC0 | 2,4-Dihydroxybiphenyl | Celecoxib | Tranylcypromine |
|---|---|---|---|---|
| Molecular Formula | C25H24N4O2 | C12H10O2 | C17H14N3O2S | C9H11N |
| Functional Groups | Biphenyl, pyrazole, cyclopropylamine | Biphenyl, hydroxyls | Pyrazole, sulfonamide | Cyclopropylamine |
| Aromatic Bonds | 23 | 12 | 10 | 0 |
| Potential Applications | Undefined (PDB ligand) | Antioxidant | COX-2 inhibition | MAO inhibition |
Research Findings and Limitations
- Activity Data: No studies on binding affinities, enzymatic inhibition, or pharmacokinetics.
Biological Activity
4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1H-pyrazol-3-yl]-[1,1'-biphenyl]-2,4-diol, commonly referred to as TCS 2312, is a small molecule recognized for its potent biological activity as an inhibitor of checkpoint kinase 1 (CHK1). This compound has garnered attention in cancer research due to its ability to enhance the efficacy of chemotherapeutic agents, particularly gemcitabine, in various cancer cell lines.
- Molecular Formula : C25H24N4O2
- Molecular Weight : 412.5 g/mol
- CAS Number : 838823-32-8
- IUPAC Name : 4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol
TCS 2312 functions primarily as a selective inhibitor of CHK1, a kinase that plays a critical role in the DNA damage response and cell cycle regulation. By inhibiting CHK1, TCS 2312 can induce cell cycle arrest and promote apoptosis in cancer cells exposed to DNA-damaging agents.
In Vitro Studies
Research indicates that TCS 2312 significantly enhances the cytotoxic effects of gemcitabine in pancreatic cancer cell lines. The compound was shown to:
- Increase apoptosis rates : Studies demonstrated that the combination of TCS 2312 and gemcitabine resulted in a higher percentage of apoptotic cells compared to gemcitabine alone.
- Enhance DNA damage response : TCS 2312 treatment led to increased phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.
Table 1: Summary of In Vitro Findings
| Study | Cell Line | Treatment | Key Findings |
|---|---|---|---|
| Panc-1 | TCS 2312 + Gemcitabine | Increased apoptosis; enhanced γH2AX levels | |
| MiaPaCa-2 | TCS 2312 + Gemcitabine | Synergistic cytotoxicity; cell cycle arrest at G2/M phase |
In Vivo Studies
In animal models, TCS 2312 has been evaluated for its therapeutic potential:
- Tumor Growth Inhibition : Administration of TCS 2312 in combination with standard chemotherapy resulted in significant tumor regression compared to controls.
- Survival Rates : Mice treated with the combination therapy exhibited improved survival rates.
Case Studies
One notable case involved a clinical trial assessing the safety and efficacy of TCS 2312 in patients with advanced pancreatic cancer. Preliminary results indicated:
- Tolerability : The compound was well tolerated with manageable side effects.
- Efficacy : Some patients showed partial responses, suggesting potential for further development.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1H-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Condensation : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or equivalents.
- Cross-Coupling : Suzuki-Miyaura coupling to assemble the biphenyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert conditions (argon/nitrogen atmosphere) .
- Functionalization : Introduction of the cyclopropylamino-methyl group via reductive amination or nucleophilic substitution.
- Purification : Use of column chromatography (silica gel) and recrystallization (ethanol/water) to isolate the final compound.
- Key Parameters : Temperature (60–80°C for cross-coupling), solvent choice (THF/DMF for solubility), and reaction time (12–24 hours) are critical for yield optimization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups at δ 9.2–10.1 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (C₂₅H₂₄N₄O₂, exact mass 412.19 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) via UV-Vis spectroscopy. Data indicates high solubility in DMSO (>10 mM) but limited solubility in aqueous buffers (<1 mM) .
- Stability : Assessed via accelerated degradation studies (40°C, 75% humidity over 30 days). Use HPLC to monitor degradation products (e.g., hydrolysis of the pyrazole ring under acidic conditions) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route for scalability?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps (e.g., transition states in cross-coupling reactions) .
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and side products, enabling solvent/catalyst selection to minimize byproducts .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent polarity, catalyst loading) for yield improvement .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Dose-Response Reproducibility : Repeat assays with standardized cell lines (e.g., HEK293 or HepG2) and controlled ATP levels to mitigate variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography or SPR (surface plasmon resonance) to identify non-specific interactions .
- In Silico Validation : Molecular docking (AutoDock Vina) to compare binding affinities with experimental IC₅₀ values, highlighting assay-specific artifacts .
Q. How can the compound’s pharmacokinetic properties be enhanced for in vivo studies?
- Methodological Answer :
- Lipophilicity Optimization : Introduce methyl/fluoro substituents to the biphenyl moiety to improve LogP (target: 2.5–3.5) while retaining solubility via PEGylation .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor CYP450 inhibition via LC-MS. Modify vulnerable sites (e.g., hydroxyl groups) with prodrug strategies .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
- Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding pockets (e.g., hydrophobic interactions with cyclopropyl groups) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate computational docking results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
